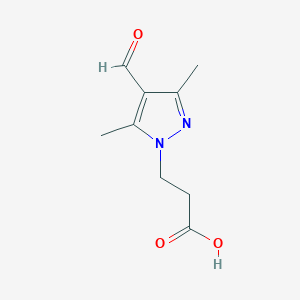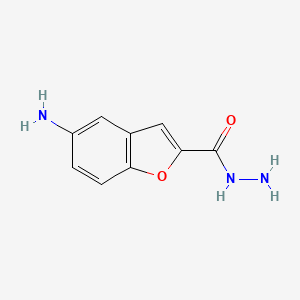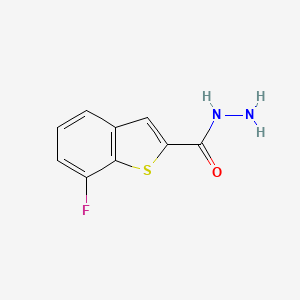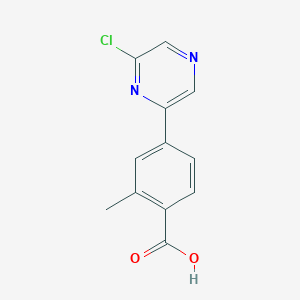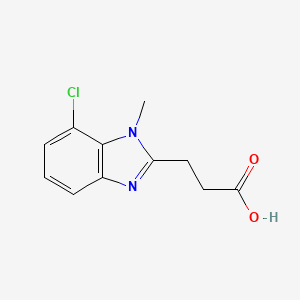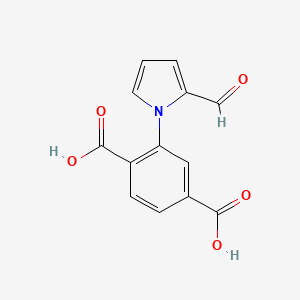
2-(2-Formyl-1H-pyrrol-1-yl)terephthalic acid
Descripción general
Descripción
The compound is a derivative of terephthalic acid, which is a common precursor in the production of polyethylene terephthalate (PET), a widely used plastic . The “2-Formyl-1H-pyrrol-1-yl” part suggests the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrole derivatives is a well-studied area in organic chemistry . One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of a 1,4-diketone with an amine .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a terephthalic acid molecule with a pyrrole ring attached at the 2-position. The pyrrole ring would have a formyl group (a carbonyl group bonded to a hydrogen atom) at the 2-position .Chemical Reactions Analysis
Pyrrole rings are involved in various chemical reactions. For example, they can undergo electrophilic substitution reactions, similar to other aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrole itself is a colorless volatile liquid , and terephthalic acid is a white solid . The properties of the compound would likely be different from either of these.Aplicaciones Científicas De Investigación
1. Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic Acid Lactone
- Summary of Application : This compound was synthesized in six steps with a 17.0% overall yield, starting from L-alanine. The synthetic route involved the Clauson-Kaas reaction, Vilsmeier reaction, and transesterification .
- Methods of Application : The transesterification was the key step in the formation of the target compound .
- Results or Outcomes : The synthesis of this compound could be useful in the production of alkaloids and lactones .
2. Pyrrole-Based Enaminones as Building Blocks
- Summary of Application : Pyrrolo [1,2- a ]pyrazines were synthesized through the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate .
- Methods of Application : The enaminones were prepared with a straightforward method, reacting the corresponding alkyl 2- (2-formyl-1 H -pyrrol-1-yl)acetates, 2- (2-formyl-1 H -pyrrol-1-yl)acetonitrile, and 2- (2-formyl-1 H -pyrrol-1-yl)acetophenones with DMFDMA .
- Results or Outcomes : The antifungal activity of the series of substituted pyrroles, pyrrole-based enaminones, pyrrolo [1,2- a ]pyrazines, and indolizines was evaluated on six Candida spp., including two multidrug-resistant ones .
Propiedades
IUPAC Name |
2-(2-formylpyrrol-1-yl)terephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-7-9-2-1-5-14(9)11-6-8(12(16)17)3-4-10(11)13(18)19/h1-7H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGARZVXJPLHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Formyl-1H-pyrrol-1-yl)terephthalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



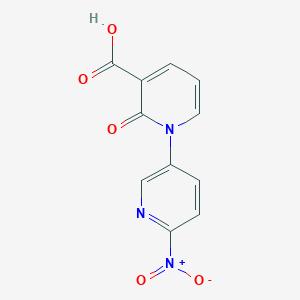
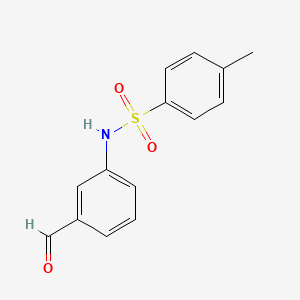
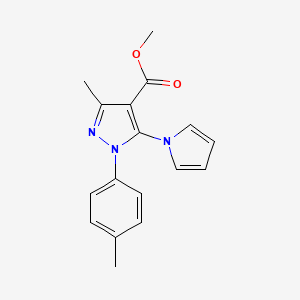
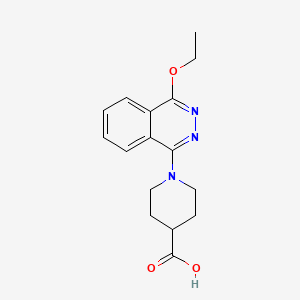
![3-[6-[(Diethylamino)sulfonyl]-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B1387305.png)
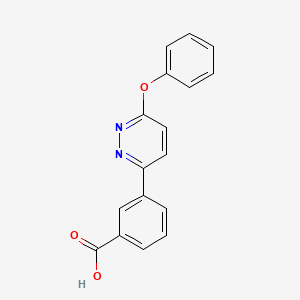
![4-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387308.png)
![4-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387310.png)
![[2-(4-Formyl-2-methoxyphenoxy)ethyl]carbamic acid tert-butyl ester](/img/structure/B1387313.png)
